molecular formula C9H12ClNO2 B1382345 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride CAS No. 14110-56-6

3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride

Cat. No.: B1382345
CAS No.: 14110-56-6
M. Wt: 201.65 g/mol
InChI Key: RTZVQOJAFITPOU-UHFFFAOYSA-N
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Description

3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with serotoninergic receptors, particularly 5-HT1A and 5-HT7 receptors . These interactions can modulate neurotransmitter release and signal transduction pathways, impacting various physiological processes.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotoninergic receptors can lead to changes in intracellular cyclic AMP levels, affecting cell function and behavior . Additionally, it may impact gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as a ligand for serotoninergic receptors, influencing their conformation and activity . This binding can result in either inhibition or activation of downstream signaling pathways, depending on the receptor subtype and cellular context. Additionally, it may affect enzyme activity by altering their catalytic properties or substrate affinity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation. Over time, the compound may undergo chemical changes that affect its potency and efficacy. Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the observed outcomes . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter systems and improving behavioral outcomes . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity or organ damage. Identifying the optimal dosage range is crucial for maximizing its benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These metabolic processes can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Understanding these pathways is essential for predicting its behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, its interaction with membrane transporters can influence its uptake and efflux, affecting its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride can be achieved through several synthetic routes. One common method involves the palladium-mediated cross-coupling reactions.

Another method involves the Buchwald-Hartwig cross-coupling reaction between substituted bromobenzenes and 1,4-benzoxazines. This reaction is typically carried out under hydrogenation and reductive amination conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The reactions are optimized for yield and purity, ensuring that the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines or alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reduction reactions, and halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit enhanced biological activity and selectivity for specific molecular targets .

Scientific Research Applications

3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride is unique due to its specific substitution pattern and its high affinity for 5-HT1A and 5-HT7 receptors. This makes it a valuable compound for research in medicinal chemistry and pharmacology .

Properties

IUPAC Name

3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7,9,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZVQOJAFITPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C2O1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride
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3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride
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3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride
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3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride
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3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride
Reactant of Route 6
3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.